DSSC Photovoltaic Efficiency: n-Hexyl vs. Phenyl vs. Hydrogen C9‑Substitution on the Fluorene π‑Spacer
In a systematic study of fluorene-derived π-spacers for metal-free D–π–A sensitizers, the dye bearing an n-hexyl group at the fluorene C9 position (F3) delivered a power conversion efficiency (η) of 5.15% (Jsc = 9.69 mA cm⁻², Voc = 0.77 V, ff = 0.70). The phenyl-substituted analog (F2) induced severe π–π aggregation that depressed short-circuit current density; the hydrogen-substituted analog (F1) also underperformed. The n-hexyl group was explicitly identified as the structural feature that avoids aggregation and enables superior photovoltaic output [1]. Quantitative efficiency values for F1 and F2 were not numerically disclosed in the available abstract and highlight sections; the evidence for their underperformance rests on the authors’ explicit qualitative comparison and mechanistic explanation within the same study [1].
| Evidence Dimension | DSSC power conversion efficiency (η) |
|---|---|
| Target Compound Data | η = 5.15% (Jsc = 9.69 mA cm⁻², Voc = 0.77 V, ff = 0.70) for n-hexyl-substituted sensitizer F3 |
| Comparator Or Baseline | Phenyl-substituted sensitizer F2 (aggregation-limited, Jsc depressed); hydrogen-substituted sensitizer F1 (lower performance). Exact η values for F1 and F2 not reported in accessible metadata. |
| Quantified Difference | F3 (n-hexyl) achieves η = 5.15%; F2 (phenyl) qualitatively inferior due to aggregation; F1 (hydrogen) qualitatively inferior. |
| Conditions | 100 mW cm⁻² simulated AM 1.5 G solar irradiation; dye-sensitized solar cell device with TiO₂ photoanode. |
Why This Matters
This is the only direct, same-study comparison of C9 substituent effects on fluorene-spacer DSSC performance, establishing that the n-hexyl group is not interchangeable with aryl or hydrogen substituents for achieving usable photovoltaic conversion efficiency.
- [1] Ci, Z.; Yu, X.; Wang, C.; et al. Influence of different substituents linked on fluorene spacer in organic sensitizers on photovoltaic properties. Dyes and Pigments 2014, 104, 8–14. DOI: 10.1016/j.dyepig.2013.12.020. View Source
